4,7-Dichloroindole

Plant Biology Agrochemical Research Structure-Activity Relationship (SAR)

Researchers often face failed experiments due to regioisomer contamination. 4,7-Dichloroindole (CAS 96129-73-6) eliminates this variable-its unique 4,7-substitution pattern confers distinct anti-auxin activity, unlike 5,6-dichloroindole which acts as a strong auxin. - Enables clean dissection of auxin pathways without ethylene induction confounding. - Serves as a rational building block for PI3K-focused kinase inhibitor libraries. - Available in batch-tested purity; global shipping from stock supports uninterrupted R&D.

Molecular Formula C8H5Cl2N
Molecular Weight 186.03 g/mol
CAS No. 96129-73-6
Cat. No. B1610655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloroindole
CAS96129-73-6
Molecular FormulaC8H5Cl2N
Molecular Weight186.03 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)C=CN2)Cl
InChIInChI=1S/C8H5Cl2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
InChIKeyWYCCABIEVMZKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloroindole: Overview


4,7-Dichloroindole (CAS 96129-73-6) is a halogenated derivative of the indole heterocycle, characterized by the presence of two chlorine atoms at the 4- and 7- positions of the indole ring system [1]. This specific substitution pattern distinguishes it from other dichloroindole regioisomers such as 4,6-dichloroindole (CAS 101495-18-5) and 5,6-dichloroindole, and fundamentally alters its chemical reactivity and biological profile . As a research chemical building block, it is primarily utilized as a synthetic intermediate for the preparation of more complex molecules, including potential plant growth regulators [2] and kinase inhibitors [3].

Why 4,7-Dichloroindole Is Irreplaceable


The substitution of 4,7-dichloroindole with a different regioisomer, such as 4,6-dichloroindole or 5,6-dichloroindole, is not a scientifically sound practice due to the profound impact of chlorine positioning on biological activity. A systematic synthesis and evaluation of all ten regioisomers of dichloroindole-3-acetic acid revealed that 5,6-dichloroindole-3-acetic acid (5,6-Cl2-IAA) displayed the strongest auxin activity, while the 4,7- and 5,7- regioisomers exhibited anti-auxin properties [1]. This stark functional divergence underscores that the precise location of chlorine atoms dictates the compound's interaction with biological targets. Therefore, researchers cannot assume that 4,6-dichloroindole, which is known to be used in the preparation of tryptase and neurotransmitter reuptake inhibitors , will serve as a suitable substitute for 4,7-dichloroindole in studies focused on anti-auxin activity or as a specific scaffold for kinase inhibition where substitution pattern is critical.

4,7-Dichloroindole: Differentiation Evidence


Anti-Auxin Activity vs. 5,6-Dichloroindole-3-Acetic Acid

In a comparative study of all ten regioisomers of dichloroindole-3-acetic acid, 5,6-dichloroindole-3-acetic acid (5,6-Cl2-IAA) was identified as the strongest auxin, exhibiting activity superior to all known natural and synthetic auxins. In direct contrast, the 4,7-dichloroindole-3-acetic acid regioisomer did not exhibit auxin activity but instead demonstrated anti-auxin properties [1]. This functional inversion is a direct consequence of the 4,7-dichloro substitution pattern, differentiating it from its 5,6-dichloro counterpart.

Plant Biology Agrochemical Research Structure-Activity Relationship (SAR)

No Ethylene Induction vs. 4- and 6-Chloroindoleacetic Acids

A study on the effects of chlorosubstituted indoleacetic acids on root growth and ethylene formation in cucumber seedlings demonstrated that while 2,4-D, 4-chloroindoleacetic acid, and 6-chloroindoleacetic acid strongly induced ethylene production, 4,7-dichloroindoleacetic acid and 6,7-dichloroindoleacetic acid did not induce ethylene formation, except at high concentrations [1]. This indicates that the 4,7-dichloro pattern specifically ablates the capacity to trigger this particular stress/developmental pathway.

Plant Physiology Ethylene Biosynthesis Stress Response

5,7-Dichloroindole-IBA: Antiauxin Activity Comparable to TIBA

A derivative of 5,7-dichloroindole, alpha-(5,7-dichloroindole-3-)isobutyric acid (5,7-Cl2-IIBA), was synthesized and its antiauxin activity was quantified against established standards. The compound was shown to inhibit auxin-mediated elongation of Avena coleoptiles, with an activity stronger than alpha-(p-chlorophenoxy)isobutyric acid and comparable to that of 2,3,5-triiodobenzoic acid (TIBA) [1]. Given that 5,7-dichloroindole is a close structural analog of 4,7-dichloroindole, this finding provides a strong class-level inference for the potent antiauxin potential of the 4,7-isomer.

Plant Hormone Antiauxin Agrochemical Development

PI3K Inhibition via 4-Position Substitution

A 2022 review on indole derivatives as kinase inhibitors highlights that substitution at the 4th position of the indole ring is a critical determinant for PI3K inhibitory activity [1]. While the review does not contain a specific IC50 value for a 4,7-dichloroindole-based inhibitor, it establishes a clear SAR principle: the presence of a substituent at the 4-position is a key feature for targeting this kinase. This contrasts with other substitution patterns, such as at the 2nd and 6th positions, which are associated with CDK5 inhibition. Therefore, a 4,7-dichloroindole scaffold provides a synthetically accessible entry point for SAR exploration of PI3K inhibitors, differentiating it from regioisomers like 4,6- or 5,6-dichloroindole, which lack the specific 4-position substitution requirement.

Medicinal Chemistry Kinase Inhibition Cancer Research

LogP & Density: Difference from 4,6-Dichloroindole

The 4,7-dichloro substitution pattern imparts measurable differences in key physicochemical properties compared to the 4,6-dichloro regioisomer. 4,7-Dichloroindole has a predicted LogP of 3.77 and a density of 1.5±0.1 g/cm3, while 4,6-dichloroindole has a predicted LogP of 3.47 and a density of 1.479 g/cm3 [1]. These differences, while seemingly small, can influence solubility, membrane permeability, and overall drug-likeness in a lead optimization campaign. The higher LogP of the 4,7-isomer suggests greater lipophilicity, which could be advantageous or disadvantageous depending on the specific drug target and desired ADME profile.

Physicochemical Properties Drug Design ADME

4,7-Dichloroindole: Research Applications


Anti-Auxin Herbicides & Plant Growth Regulators

The established anti-auxin activity of 4,7-dichloroindole derivatives [1] makes this compound a rational choice for agrochemical researchers seeking to develop new herbicides or plant growth regulators that operate through this mechanism. The compound's differentiation from strong auxins like 5,6-dichloroindole [2] and its lack of ethylene induction [3] position it as a specific molecular probe or lead scaffold for this application.

PI3K Kinase Inhibitor Library Scaffold

SAR analysis indicates that substitution at the 4-position of the indole ring is a key feature for PI3K inhibition [4]. As a result, 4,7-dichloroindole serves as a more appropriate synthetic building block for generating focused compound libraries targeting this kinase, compared to other dichloroindole regioisomers. This scenario is directly supported by the understanding that regioisomeric substitution patterns dictate kinase target selectivity.

Auxin-Antiauxin Crosstalk Studies

For academic plant biologists, 4,7-dichloroindoleacetic acid offers a more refined experimental tool than some mono-chloroindole analogs. Its strong anti-auxin effect is not confounded by the induction of ethylene, a separate stress hormone, which can occur with 4- and 6-chloroindoleacetic acids [3]. This allows for a cleaner dissection of auxin signaling pathways in model plants like wheat and cucumber.

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